

"water quality assessment of Poti and Parnaíba rivers"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Water Quality Assessment of the Poti and Parnaíba Rivers

Introduction

The Poti and Parnaíba rivers are vital water resources in northeastern Brazil, supporting urban populations, agriculture, and diverse ecosystems. The Parnaíba River basin is the largest in the region, and the Poti River is one of its most significant tributaries. Urban expansion, industrial activities, and agricultural runoff have raised concerns about the water quality of these rivers. This technical guide provides a comprehensive overview of the water quality assessment of the Poti and Parnaíba rivers, synthesizing available data, outlining experimental methodologies, and illustrating key processes and workflows. This document is intended for researchers, environmental scientists, and public health professionals engaged in water resource management and drug development where environmental factors may be relevant.

Regulatory Framework

Water quality in Brazil is primarily regulated by the National Environment Council (CONAMA). CONAMA Resolution No. 357/2005 is the principal guideline, classifying freshwater, brackish, and saline waters into different classes based on their intended uses and establishing the corresponding quality standards.[1][2][3] This resolution sets the limits for a wide range of parameters, including pH, dissolved oxygen, biochemical oxygen demand, turbidity, and microbiological indicators, which serve as the benchmark for assessing the health of river systems like the Poti and Parnaíba.[2][3][4][5]

Water Quality Assessment of the Poti River

The Poti River, particularly in the urban stretch of **Teresina**, the capital of Piauí state, faces significant pollution pressures. The primary sources of pollution are the discharge of raw sewage from illegal connections and the occupation of the riverbanks.[6]

Mathematical modeling of the river has been employed to understand the dynamics of key water quality parameters. These studies have highlighted significant non-conformities with national standards, especially concerning microbiological contamination.[6]

Table 1: Key Water Quality Parameters for the Poti River

Parameter	Status	Remarks
Dissolved Oxygen (DO)	Modeled	Essential for aquatic life.
Biochemical Oxygen Demand (BOD)	Modeled	A measure of organic pollution.
Thermotolerant Coliforms	Non-conformity	Indicates fecal contamination, exceeding limits set by CONAMA Resolution no 357/2005.[6]

Water Quality Assessment of the Parnaíba River

The Parnaíba River basin exhibits a range of water quality conditions, influenced by both diffuse and point sources of pollution. Agricultural and livestock activities are predominant diffuse sources, while growing urbanization contributes to point source pollution from domestic effluents.[7]

Studies have shown that some stretches of the river exceed permitted limits for parameters such as Biochemical Oxygen Demand (BOD), Dissolved Oxygen (DO), total solids, and fecal coliforms.[8] In the Parnaíba River Delta, the water quality can range from medium to good, depending on the hydrological period (dry vs. rainy season).[9] The delta's estuarine system is primarily limited by nitrogen in the dry season and by phosphorus in the rainy season.[9]

Table 2: Physicochemical and Microbiological

Parameters for the Parnaíba River

Parameter	Value/Status	Location/Condition	Source
Water Quality Index (WQI)	Intermediate	Córrego do Óleo & Córrego Liso	[8]
Water Quality Index (WQImin)	Medium to Good (70 ≤ WQImin < 90) / Bad to Medium (26 ≤ WQImin < 70)	Parnaíba River Delta (seasonal variation)	[9]
Trophic State Index (TRIXPD)	Mesotrophic to Eutrophic (5 ≤ TRIXPD < 6)	Parnaíba River Delta	[9]
Biochemical Oxygen Demand (BOD)	Above permitted limit	Córrego do Óleo & Córrego Liso	[8]
Dissolved Oxygen (DO)	Below permitted limit	Córrego do Óleo & Córrego Liso	[8]
Total Phosphorus	Above permitted limit	Córrego Liso	[8]
Fecal Coliforms	Above permitted limit	Córrego do Óleo & Córrego Liso	[8]
Total Nitrogen (TN)	0.47 ± 0.11 mg/L	Main river channel	[9]

Heavy Metal Contamination in the Parnaíba River Delta

The sediments of the Parnaíba River Delta have been analyzed to determine the extent of heavy metal contamination. While some studies suggest a low probability of adverse effects on aquatic life, others have found moderate to severe pollution for specific metals in surface sediments.[10][11]

Table 3: Heavy Metal Concentrations in Sediments of the Parnaíba River Delta

Metal	Average Concentration (mg/kg)	Source
Cadmium (Cd)	0.50 ± 0.09	[12]
Lead (Pb)	6.95 ± 2.13	[12]
Copper (Cu)	19.02 ± 8.75	[12]
Nickel (Ni)	23.20 ± 5.04	[12]
Chromium (Cr)	33.52 ± 6.82	[12]
Zinc (Zn)	43.99 ± 7.47	[12]
Manganese (Mn)	165.73 ± 86.71	[12]
Iron (Fe)	2.93 ± 0.89 (%)	[12]
Aluminum (Al)	3.78 ± 1.17 (%)	[12]

Experimental Protocols

The assessment of water quality in the Poti and Parnaíba rivers involves a series of standardized experimental protocols for sample collection, preservation, and analysis.

Physicochemical Analysis

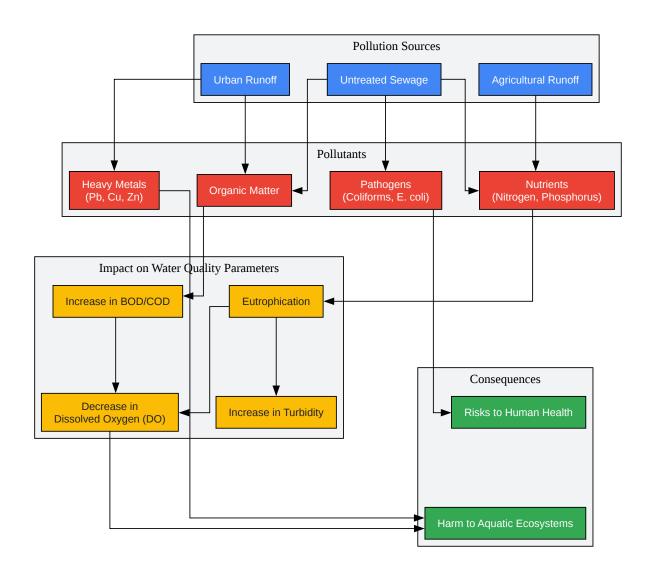
- Objective: To determine the basic physical and chemical characteristics of the water.
- Methodology:
 - In-situ Measurements: Parameters such as pH, temperature, dissolved oxygen, and electrical conductivity are typically measured on-site using calibrated multiparameter probes.
 - Sample Collection: Water samples for other analyses are collected in pre-cleaned polyethylene or glass bottles.
 - Laboratory Analysis:

- Turbidity: Measured using a nephelometer and expressed in Nephelometric Turbidity Units (NTU).
- Biochemical Oxygen Demand (BOD₅): Determined by measuring the dissolved oxygen consumed by microorganisms in the dark at 20°C over five days.
- Chemical Oxygen Demand (COD): Measured by the potassium dichromate oxidation method.
- Nutrients (Nitrogen and Phosphorus): Analyzed using spectrophotometric methods after appropriate digestion.

Microbiological Analysis

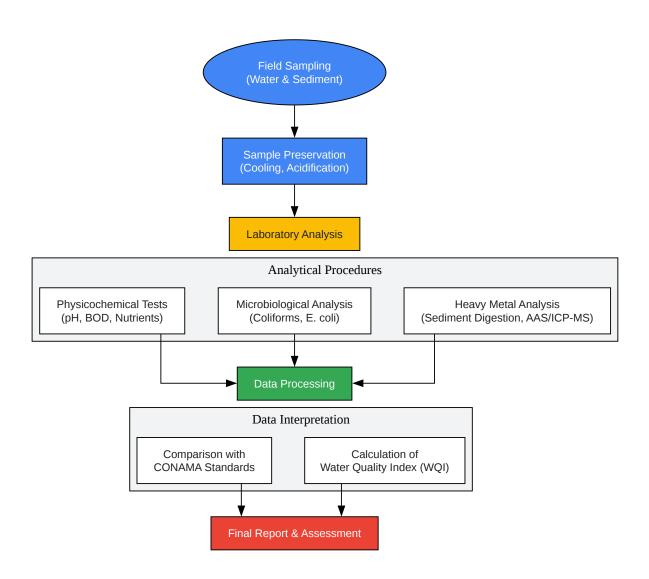
- Objective: To detect and quantify indicator organisms for fecal contamination.
- Methodology:
 - Sample Collection: Samples are collected in sterile bottles, taking care to avoid contamination.
 - Analysis of Fecal Indicators:
 - Thermotolerant (Fecal) Coliforms and Escherichia coli: The Most Probable Number (MPN) method is frequently used. Commercial methods like Colilert®, which utilize a substrate that changes color or fluoresces in the presence of target bacteria, are also employed for quantification after incubation.[13]
 - Enterococci: Assessed as an additional indicator of fecal pollution, particularly in marine and brackish waters.

Heavy Metal Analysis in Sediments


- Objective: To quantify the concentration of heavy metals that have accumulated in river sediments.
- Methodology:

- Sample Collection: Sediment samples are collected from the top layer (0-5 cm) of the riverbed using dredges or corers.
- Sample Preparation: Samples are oven-dried at a low temperature (around 60°C) and then sieved to isolate the fine fraction (<63 μm), as metals tend to adsorb to smaller particles.[10]
- Digestion: The sediment is digested using strong acids (e.g., aqua regia a mixture of nitric acid and hydrochloric acid) to bring the metals into solution.
- Quantification: The concentrations of dissolved metals are determined using atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

Mandatory Visualizations



Click to download full resolution via product page

Caption: Logical relationships between pollution sources and water quality impacts.

Click to download full resolution via product page

Caption: Generalized experimental workflow for river water quality assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. openjicareport.jica.go.jp [openjicareport.jica.go.jp]
- 2. braziliannr.com [braziliannr.com]
- 3. Aspects that should be considered in a possible revision of the Brazilian Guideline Conama Resolution 357/05 - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Análise de parâmetros que compõem o índice de qualidade das águas (IQA) na porção mineira da Bacia do Rio Paranaíba / Analysis of parameters that composing the water quality index (WQIi) in the portion of the Minas Gerais State of the Paranaíba River Basin | Observatorium: Revista Eletrônica de Geografia [seer.ufu.br]
- 6. paperity.org [paperity.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. guiase.s3.amazonaws.com [guiase.s3.amazonaws.com]
- 11. Frontiers | Review on metal contamination in equatorial estuaries in the Brazilian Northeast [frontiersin.org]
- 12. Repositório Institucional UFC: Assessment of heavy metals in sediments of the Parnaíba River Delta in the semi-arid coast of Brazil [repositorio.ufc.br]
- 13. Bacteria communities and water quality parameters in riverine water and sediments near wastewater discharges PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["water quality assessment of Poti and Parnaíba rivers"].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222245#water-quality-assessment-of-poti-and-parna-ba-rivers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com